1-(5-Bromopyridin-2-yl)-3-[2-(trifluoromethyl)phenyl]urea
Overview
Description
1-(5-Bromopyridin-2-yl)-3-[2-(trifluoromethyl)phenyl]urea is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of a bromopyridine moiety and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromopyridin-2-yl)-3-[2-(trifluoromethyl)phenyl]urea typically involves the reaction of 5-bromopyridin-2-amine with 2-(trifluoromethyl)phenyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The reaction mixture is then purified using techniques like column chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and high-performance liquid chromatography (HPLC), to ensure the compound meets the required quality standards.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromopyridin-2-yl)-3-[2-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced using suitable reagents, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
1-(5-Bromopyridin-2-yl)-3-[2-(trifluoromethyl)phenyl]urea has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: The compound’s unique structural features make it suitable for use in the development of advanced materials, such as organic semiconductors.
Biological Studies: It can be used as a probe in biological assays to study enzyme activity or protein interactions.
Industrial Applications: The compound may find use in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(5-Bromopyridin-2-yl)-3-[2-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine and trifluoromethylphenyl groups contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(5-Bromopyridin-2-yl)-3-phenylurea: Lacks the trifluoromethyl group, which may affect its chemical properties and applications.
1-(5-Chloropyridin-2-yl)-3-[2-(trifluoromethyl)phenyl]urea:
1-(5-Bromopyridin-2-yl)-3-[2-(methyl)phenyl]urea: Contains a methyl group instead of a trifluoromethyl group, which can influence its biological activity and chemical behavior.
Uniqueness
1-(5-Bromopyridin-2-yl)-3-[2-(trifluoromethyl)phenyl]urea is unique due to the presence of both bromopyridine and trifluoromethylphenyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and material science.
Properties
IUPAC Name |
1-(5-bromopyridin-2-yl)-3-[2-(trifluoromethyl)phenyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrF3N3O/c14-8-5-6-11(18-7-8)20-12(21)19-10-4-2-1-3-9(10)13(15,16)17/h1-7H,(H2,18,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HROOZTZMEAOTBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NC2=NC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrF3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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